molecular formula C53H51Cl2FN6O9S B12382082 (11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid

(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid

Cat. No.: B12382082
M. Wt: 1038.0 g/mol
InChI Key: VFBWIEMYESZTLI-HNORLJNWSA-N
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Description

The compound (11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid is a complex organic molecule with a unique structure. It contains multiple functional groups, including chlorides, fluorides, and piperazine, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the core structure: This involves the cyclization of precursor molecules under controlled conditions.

    Introduction of functional groups: Chlorides, fluorides, and piperazine groups are introduced through substitution reactions using appropriate reagents.

    Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques, including:

    Batch reactors: Used for the initial synthesis steps to ensure precise control over reaction conditions.

    Continuous flow reactors:

    Purification: The final product is purified using techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidized derivatives: Products with additional oxygen-containing functional groups.

    Reduced derivatives: Products with reduced functional groups.

    Substituted derivatives: Products with different functional groups replacing the original ones.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid analogs.
  • Other complex organic molecules: Compounds with similar functional groups and structural complexity.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.

Properties

Molecular Formula

C53H51Cl2FN6O9S

Molecular Weight

1038.0 g/mol

IUPAC Name

(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid

InChI

InChI=1S/C53H51Cl2FN6O9S/c1-30-39-22-44(53(63)64)71-51-47-46(49(72-52(47)59-29-58-51)32-4-8-34(56)9-5-32)45-31(2)48(55)43(23-40(45)54)70-37(24-62-18-16-61(3)17-19-62)27-69-41(30)12-13-42(39)68-25-35-14-15-57-50(60-35)33-6-10-36(11-7-33)67-28-38-26-65-20-21-66-38/h4-15,23,29,37-38,44H,16-22,24-28H2,1-3H3,(H,63,64)/t37-,38-,44-/m1/s1

InChI Key

VFBWIEMYESZTLI-HNORLJNWSA-N

Isomeric SMILES

CC1=C2C=CC(=C1C[C@@H](OC3=C4C(=C(SC4=NC=N3)C5=CC=C(C=C5)F)C6=C(C=C(C(=C6C)Cl)O[C@@H](CO2)CN7CCN(CC7)C)Cl)C(=O)O)OCC8=NC(=NC=C8)C9=CC=C(C=C9)OC[C@H]1COCCO1

Canonical SMILES

CC1=C2C=CC(=C1CC(OC3=C4C(=C(SC4=NC=N3)C5=CC=C(C=C5)F)C6=C(C=C(C(=C6C)Cl)OC(CO2)CN7CCN(CC7)C)Cl)C(=O)O)OCC8=NC(=NC=C8)C9=CC=C(C=C9)OCC1COCCO1

Origin of Product

United States

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